- Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl Boronates, ACS Catalysis, 2021, 11(16), 10138-10147

Cas no 91890-02-7 (4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane)

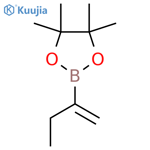

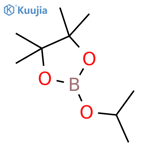

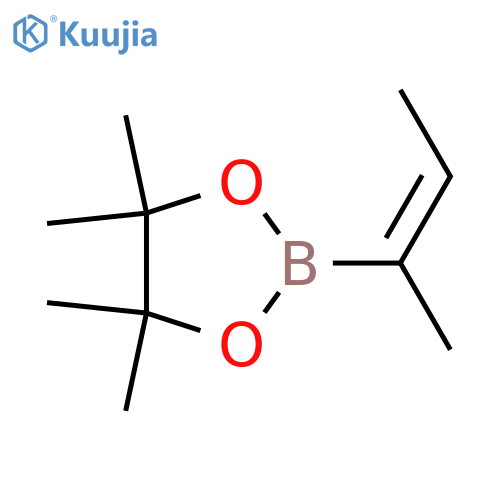

91890-02-7 structure

商品名:4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane

CAS番号:91890-02-7

MF:C10H19BO2

メガワット:182.067663431168

MDL:MFCD22188201

CID:1059755

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane

- 2-[(E)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (E)- (ZCI)

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-1-methyl-1-propenyl]- (9CI)

- 4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)

- (E)-2-Butene-2-boronic acid pinacol ester

- (E)-2-Buten-2-ylboronic acid pinacol ester

- 4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane

-

- MDL: MFCD22188201

- インチ: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7-

- InChIKey: HEZPWTQUZJEVQF-FPLPWBNLSA-N

- ほほえんだ: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C/C

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM218870-1g |

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-02-7 | 95% | 1g |

$736 | 2022-08-31 | |

| TRC | T303610-2.5g |

4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane |

91890-02-7 | 2.5g |

$ 1200.00 | 2023-09-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200010-50mg |

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-02-7 | 98% | 50mg |

¥1364.00 | 2024-04-25 | |

| eNovation Chemicals LLC | D268010-1g |

TRANS-4,4,5,5-Tetramethyl-2-(1-methyl-propenyl)-[1,3,2]dioxaborolane |

91890-02-7 | 97% | 1g |

$1185 | 2024-08-03 | |

| eNovation Chemicals LLC | Y1009496-500mg |

(E)-2-Buten-2-ylboronic acid pinacol ester |

91890-02-7 | 95% | 500mg |

$400 | 2024-07-28 | |

| Advanced ChemBlocks | O32815-250MG |

(E)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-02-7 | 95% | 250MG |

$350 | 2023-09-15 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-250mg |

(E)-2-Buten-2-ylboronic acid pinacol ester |

91890-02-7 | 97% | 250mg |

1908.1CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-5g |

(E)-2-Buten-2-ylboronic acid pinacol ester |

91890-02-7 | 97% | 5g |

¥20898.02 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1009496-50mg |

(E)-2-Buten-2-ylboronic acid pinacol ester |

91890-02-7 | 95% | 50mg |

$195 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1009496-500mg |

(E)-2-Buten-2-ylboronic acid pinacol ester |

91890-02-7 | 95% | 500mg |

$400 | 2025-02-22 |

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Sodium triethylborohydride , 2688877-55-4 Solvents: Pentane , Tetrahydrofuran ; 2 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Diethyl ether

1.2 -

1.2 -

リファレンス

- Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydes, Liebigs Annalen der Chemie, 1987, (11), 977-85

合成方法 3

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 15 min, -78 °C; -78 °C → rt; 30 min, rt

1.2 -78 °C; 15 min, -78 °C; -78 °C → rt; 30 min, rt

リファレンス

- Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling, Chemical Communications (Cambridge, 2017, 53(36), 4922-4925

合成方法 4

はんのうじょうけん

1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ; 16 h, 60 °C

リファレンス

- Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization, Chemical Science, 2020, 11(23), 5944-5949

合成方法 5

はんのうじょうけん

リファレンス

- Product subclass 10: vinyloxyboranes, Science of Synthesis, 2004, 6, 337-401

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Raw materials

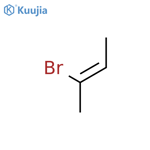

- 2-Butene, 2-bromo-,(2Z)- (9CI)

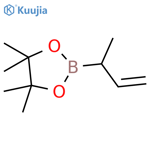

- 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

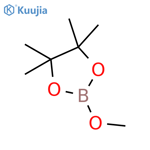

- Methoxyboronic acid pinacol ester

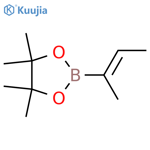

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

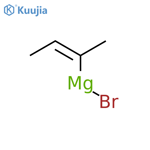

- Magnesium, [(1Z)-1-methyl-1-propenyl]bromo-

- 2-(but-3-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

91890-02-7 (4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane) 関連製品

- 126726-62-3(Isopropenylboronic Acid Pinacol Ester)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91890-02-7)4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane

清らかである:99%

はかる:5g

価格 ($):2590.0